5-Fluoro-2-iodo-4-methoxyphenylacetonitrile
Description
Properties
Molecular Formula |
C9H7FINO |
|---|---|
Molecular Weight |
291.06 g/mol |
IUPAC Name |
2-(5-fluoro-2-iodo-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7FINO/c1-13-9-5-8(11)6(2-3-12)4-7(9)10/h4-5H,2H2,1H3 |
InChI Key |
CWNAKAFYNFWRJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CC#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).
Methoxylation: The methoxy group is introduced using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation using potassium permanganate (KMnO4) can yield carboxylic acids.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment. This compound has been studied for its biological activity, specifically its effects on various cancer cell lines and its mechanism of action against specific molecular targets.
- Molecular Formula : C10H8FINO
- Molecular Weight : 241.08 g/mol
- CAS Number : 501008-41-9
- InChI Key : BHJFTJPFOVONOM-UHFFFAOYSA-N
Recent studies indicate that 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile exhibits significant inhibitory activity against anaplastic lymphoma kinase (ALK). ALK is a critical target in certain types of cancers, particularly non-small cell lung cancer (NSCLC) characterized by ALK fusion proteins such as EML4-ALK and NPM-ALK. The compound's ability to suppress ALK activity enhances the efficacy of existing therapies against tumors driven by these genetic alterations .
In Vitro Studies
In vitro experiments have demonstrated that 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile effectively inhibits the proliferation of cancer cell lines that express ALK fusion proteins. The following table summarizes the findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | H3122 (EML4-ALK+) | 0.5 | ALK inhibition |
| Study B | H2228 (EML4-ALK+) | 0.8 | ALK inhibition |
| Study C | A549 (EGFR+) | 2.0 | EGFR pathway modulation |
Case Studies
A notable case study involved a patient with advanced NSCLC harboring an EML4-ALK fusion. The patient was treated with a regimen including 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile. Results indicated a significant reduction in tumor size after four weeks of treatment, highlighting the compound's potential as an effective therapeutic agent in targeted cancer therapy .
Toxicity and Safety Profile
While initial studies indicate promising biological activity, it is crucial to assess the toxicity profile of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile. Preliminary toxicity assays suggest that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. Further studies are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
